Cas no 74111-21-0 ((1S,2S)-2-Aminocyclohexanol)

(1S,2S)-2-Aminocyclohexanol is a chiral cyclohexane derivative featuring both amino and hydroxyl functional groups in a cis-configuration. This stereospecific compound is widely utilized as a versatile intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its rigid cyclohexane backbone and bifunctional nature enable selective transformations, making it valuable for constructing complex molecular architectures. The compound’s high enantiopurity and stability under various reaction conditions enhance its utility in catalytic processes and ligand design. Additionally, its water solubility and compatibility with polar solvents broaden its applicability in aqueous-phase reactions. These properties make (1S,2S)-2-Aminocyclohexanol a reliable building block for synthetic and medicinal chemistry applications.
(1S,2S)-2-Aminocyclohexanol structure
(1S,2S)-2-Aminocyclohexanol structure
Product Name:(1S,2S)-2-Aminocyclohexanol
CAS No:74111-21-0
MF:C6H13NO
MW:115.173521757126
MDL:MFCD08061326
CID:562316
PubChem ID:7057408
Update Time:2025-05-20

(1S,2S)-2-Aminocyclohexanol Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-2-Aminocyclohexanol
    • (1S,2S)-(+)-2-Aminocyclohexanol
    • (1S,2S)-2-Aminocyclohexanohydrochloride
    • 2-amino-,(1S,2S)-Cyclohexanol,
    • (1S, 2S)-2-AMinocyclohexanol hydrochloride
    • ((1S,2S)-2-Hydroxycyclohexyl)amine
    • (1S,2S)-trans-2-Aminocyclohexanol
    • (S,S)-(+)-2-Aminocyclohexanol
    • (S,S)-2-Aminocyclohexanol
    • (1S,2S)-2-aminocyclohexan-1-ol
    • (1S, 2S)-2-Aminocyclohexanol
    • Cyclohexanol, 2-amino-, (1S,2S)-
    • PQMCFTMVQORYJC-WDSKDSINSA-N
    • (1S,2S)-2-amino-1-cyclohexanol
    • (1S,2S)-2-azanylcyclohexan-1-ol
    • Cyclohexanol,2-amino-,trans-
    • PubChem17368
    • PubChem19551
    • 2-Aminocyclohexanol, (E)-
    • (1S,2S)-2-aminocylohexanol
    • 2beta-Aminocyclohexan-1alpha-ol
    • (1S,2S)-2-amino-cyclohexanol
    • (1S*,2S*)-2-aminocyclohexanol
    • (S,S)-(+)-2
    • (1S,2S)-2-hydroxycyclohexylamine
    • A843237
    • AM62775
    • (1S,2S)-2-Aminocyclohexanol, AldrichCPR
    • 74111-21-0
    • CS-D0607
    • A850184
    • AKOS006281606
    • SCHEMBL533431
    • MFCD08061326
    • EN300-153402
    • A836664
    • AN-907/25060015
    • trans-2-Amino-cyclohexanol, AldrichCPR
    • AKOS015854140
    • DS-12884
    • (1S,2S)-2-Aminocyclohexanol (ACI)
    • Cyclohexanol, 2-amino-, (1S-trans)- (ZCI)
    • MDL: MFCD08061326
    • Inchi: 1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
    • InChI Key: PQMCFTMVQORYJC-WDSKDSINSA-N
    • SMILES: O[C@H]1CCCC[C@@H]1N

Computed Properties

  • Exact Mass: 115.10000
  • Monoisotopic Mass: 115.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: -0.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.037
  • Melting Point: 92-94 ºC
  • Boiling Point: 201 ºC
  • Flash Point: 75 ºC
  • PSA: 46.25000
  • LogP: 0.94890
  • Vapor Pressure: No data available

(1S,2S)-2-Aminocyclohexanol Security Information

(1S,2S)-2-Aminocyclohexanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(1S,2S)-2-Aminocyclohexanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A617663-10mg
(1S,2S)-2-Aminocyclohexanol
74111-21-0
10mg
$ 50.00 2022-06-08
TRC
A617663-50mg
(1S,2S)-2-Aminocyclohexanol
74111-21-0
50mg
$ 65.00 2022-06-08
TRC
A617663-100mg
(1S,2S)-2-Aminocyclohexanol
74111-21-0
100mg
$ 80.00 2022-06-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S304528-5g
(1S,2S)-2-Aminocyclohexanol
74111-21-0 98%
5g
¥159.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S304528-1g
(1S,2S)-2-Aminocyclohexanol
74111-21-0 98%
1g
¥35.90 2023-09-01
Chemenu
CM116662-25g
(1S,2S)-2-Aminocyclohexanol
74111-21-0 97%
25g
$107 2021-06-15
Chemenu
CM116662-100g
(1S,2S)-2-Aminocyclohexanol
74111-21-0 97%
100g
$247 2021-06-15
Fluorochem
078037-1g
1S,2S)-2-Aminocyclohexanol
74111-21-0 95%
1g
£13.00 2022-03-01
Fluorochem
078037-5g
1S,2S)-2-Aminocyclohexanol
74111-21-0 95%
5g
£39.00 2022-03-01
Fluorochem
078037-25g
1S,2S)-2-Aminocyclohexanol
74111-21-0 95%
25g
£124.00 2022-03-01

(1S,2S)-2-Aminocyclohexanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:74111-21-0)(1S,2S)-2-Aminocyclohexanol
Order Number:A850184
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:28
Price ($):192.0/951.0
Email:sales@amadischem.com

Additional information on (1S,2S)-2-Aminocyclohexanol

Comprehensive Overview of (1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0)

(1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. The stereochemistry of the compound, specifically the (1S,2S) configuration, plays a crucial role in its biological activity and potential applications.

The chemical structure of (1S,2S)-2-Aminocyclohexanol can be represented as C6H13NO. This compound is a chiral molecule, meaning it exists in two enantiomeric forms. The (1S,2S) configuration is particularly important because it can exhibit distinct properties compared to its (1R,2R) enantiomer. The presence of both an amino and a hydroxyl group makes this compound highly reactive and suitable for various chemical transformations.

In recent years, (1S,2S)-2-Aminocyclohexanol has been extensively studied for its potential applications in drug development. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals. The compound's ability to form stable derivatives and its reactivity with various functional groups make it a valuable starting material for the synthesis of complex molecules with therapeutic properties.

A notable example of the application of (1S,2S)-2-Aminocyclohexanol in drug development is its use in the synthesis of antiviral agents. Research published in the Journal of Medicinal Chemistry has highlighted the potential of this compound as a precursor for the synthesis of nucleoside analogs with antiviral activity. These analogs have shown promise in inhibiting viral replication and are being evaluated for their efficacy against various viral infections.

Beyond antiviral applications, (1S,2S)-2-Aminocyclohexanol has also been explored for its potential as a chiral ligand in asymmetric catalysis. Asymmetric catalysis is a critical process in the synthesis of enantiomerically pure compounds, which are essential for many pharmaceuticals. The unique stereochemistry of (1S,2S)-2-Aminocyclohexanol makes it an excellent candidate for designing chiral catalysts that can promote selective reactions.

In addition to its role in pharmaceutical research, (1S,2S)-2-Aminocyclohexanol has found applications in other areas of chemistry and biology. For instance, it has been used as a building block in the synthesis of chiral auxiliaries and organocatalysts. Chiral auxiliaries are molecules that can be temporarily attached to a substrate to control the stereochemistry of a reaction product. Organocatalysts are small organic molecules that can catalyze chemical reactions with high enantioselectivity.

The physical properties of (1S,2S)-2-Aminocyclohexanol are also noteworthy. It is a colorless solid at room temperature and is soluble in common organic solvents such as ethanol and acetone. Its melting point is around 85°C, and it has a boiling point of approximately 185°C at 760 mmHg. These properties make it easy to handle and process in laboratory settings.

Safety considerations are always important when working with chemical compounds. While (1S,2S)-2-Aminocyclohexanol is not classified as a hazardous material under standard regulations, proper handling and storage practices should be followed to ensure safety. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.

In conclusion, (1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug development, asymmetric catalysis, and other advanced chemical processes. As ongoing research continues to uncover new applications and properties of this compound, it is likely to remain an important focus area for future studies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:74111-21-0)(1S,2S)-2-Aminocyclohexanol
A850184
Purity:99%/99%
Quantity:100g/500g
Price ($):192.0/951.0
Email